molecular formula C11H14N4 B3155032 1H-Benzotriazole, 1-(4-piperidinyl)- CAS No. 79098-96-7

1H-Benzotriazole, 1-(4-piperidinyl)-

Cat. No.: B3155032
CAS No.: 79098-96-7
M. Wt: 202.26 g/mol
InChI Key: SIAVYRCOEMDHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzotriazole, 1-(4-piperidinyl)- is a heterocyclic compound featuring a benzotriazole core substituted with a 4-piperidinyl group at the 1-position. Benzotriazole derivatives are renowned for their versatility in pharmaceutical, materials science, and industrial applications due to their structural adaptability and bioactive properties .

Properties

IUPAC Name

1-piperidin-4-ylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9/h1-4,9,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAVYRCOEMDHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79098-96-7
Record name 1-(piperidin-4-yl)-1H-1,2,3-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole, 1-(4-piperidinyl)- typically involves the reaction of benzotriazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction between benzotriazole and piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 1H-Benzotriazole, 1-(4-piperidinyl)- often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using techniques like recrystallization or chromatography to ensure its quality for various applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole, 1-(4-piperidinyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-Benzotriazole, 1-(4-piperidinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 1-(4-piperidinyl)- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Piperidinyl vs. Piperazinyl : Piperidinyl-substituted benzotriazoles (e.g., 25g in ) exhibit higher melting points (149–150°C) compared to piperazinyl analogs (e.g., 25h: 170–172°C), likely due to reduced rotational freedom and stronger intermolecular interactions .
  • Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 25g) demonstrate enhanced thermal stability, making them suitable for energetic materials , while morpholinomethyl derivatives () prioritize surfactant properties due to their polar, non-ionic nature .

Bioactivity and Pharmacological Potential

  • Antifungal/Antitumor Activity : Fluorobenzoyl-substituted benzotriazoles () show enhanced bioactivity, attributed to electron-withdrawing groups improving target binding . In contrast, the 4-piperidinyl group’s basicity may favor interactions with central nervous system (CNS) receptors, as seen in piperidinyl-benzimidazolone derivatives () .
  • Protein Inhibition : Benzotriazole derivatives broadly inhibit enzymes like kinases and proteases, with substituent bulk (e.g., piperidinyl) influencing selectivity .

Research Findings and Gaps

Key Studies

  • Energetic Materials: Srinivas et al.
  • Drug Design : Piperidine/piperazine moieties are prevalent in patented compounds (), underscoring their role in optimizing pharmacokinetics (e.g., blood-brain barrier penetration) .

Biological Activity

1H-Benzotriazole, 1-(4-piperidinyl)- (CAS No. 79098-96-7) is a compound of interest due to its diverse biological activities. This article explores the compound's biological mechanisms, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1H-Benzotriazole, 1-(4-piperidinyl)- features a benzotriazole core linked to a piperidine moiety. Its structure can be represented as follows:

C11H14N4\text{C}_{11}\text{H}_{14}\text{N}_{4}

This structural configuration contributes to its unique interactions with biological targets.

Biological Activity Overview

Research indicates that 1H-Benzotriazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzotriazole derivatives possess antibacterial and antifungal properties. For instance, compounds derived from benzotriazole demonstrated moderate antibacterial effects against Escherichia coli and Bacillus subtilis .
  • Neuroleptic Activity : Several studies have evaluated the neuroleptic effects of piperidine-substituted benzotriazoles. Compounds in this category exhibited neuroleptic activities comparable to established antipsychotic drugs like haloperidol .
  • Anticancer Properties : Preliminary investigations suggest that certain benzotriazole derivatives may inhibit cancer cell proliferation, potentially through enzyme inhibition pathways .

The biological activity of 1H-Benzotriazole, 1-(4-piperidinyl)- is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to reduced cell proliferation in cancer models.
  • Receptor Binding : Its piperidine structure allows binding to neurotransmitter receptors, influencing neurochemical signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against E. coli, B. subtilis
NeurolepticComparable effects to haloperidol
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryMild anti-inflammatory effects noted

Case Study: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of various benzotriazole derivatives against common bacterial strains. Notably, compounds with bulky hydrophobic groups showed enhanced activity due to improved membrane penetration. For example, compound 15a demonstrated significant inhibition zones compared to standard antibiotics .

Case Study: Neuroleptic Activity

In a series of tests comparing various substituted piperidine derivatives, one compound exhibited potent neuroleptic activity with reduced side effects compared to traditional treatments. This suggests potential for developing new antipsychotic medications based on the benzotriazole scaffold .

Q & A

Q. What are the established synthetic methodologies for preparing 1H-Benzotriazole, 1-(4-piperidinyl)- derivatives?

The synthesis often employs Mannich reactions or nucleophilic substitutions . For example:

  • Mannich-type alkylation : Reacting benzotriazole with piperidine derivatives in the presence of formaldehyde or its analogs (e.g., 4-chlorobenzyl chloride in ). Yields of 60–75% are achieved using K₂CO₃ as a base in polar aprotic solvents like DMF at 50–80°C .
  • Heterocyclic functionalization : Introducing substituents via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or alkylation at the N1 position of benzotriazole .

Q. Which spectroscopic techniques are essential for characterizing 1H-Benzotriazole, 1-(4-piperidinyl)- compounds?

Key techniques include:

  • 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm), piperidinyl CH₂ groups (δ 2.5–3.5 ppm), and NH signals (broad, δ 1.5–2.0 ppm) .
  • FT-IR : C-N stretches (1250–1350 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .
  • ESI-MS : Molecular ion confirmation (e.g., [M+H]⁺ peaks matching theoretical masses) .
  • Thermal analysis (TGA/DTA) : Decomposition onset temperatures (e.g., 220–250°C for benzimidazole analogs) .

Q. What purification strategies are effective for isolating 1-(4-piperidinyl)benzotriazole isomers?

  • Chromatography : Column chromatography using silica gel with ethyl acetate/hexane (3:7) resolves positional isomers (e.g., BT1 vs. BT2 in ) .
  • Recrystallization : Ethanol/water mixtures yield >95% purity for thermally stable derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of 1-(4-piperidinyl)benzotriazole derivatives?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of piperidine .
  • Catalytic additives : Phase-transfer catalysts (e.g., TBAB) increase reaction rates in biphasic systems .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions .
  • Kinetic monitoring : TLC/HPLC tracks reaction progress to identify optimal termination points .

Q. How should researchers resolve discrepancies in spectroscopic data for benzotriazole-piperidine hybrids?

  • Ambiguous NMR signals : Use 2D techniques (COSY, HSQC) to differentiate isomers or confirm substitution patterns .
  • Crystallographic challenges : High-resolution X-ray diffraction with SHELXL refinement resolves disordered piperidinyl conformers .
  • Mass spectral anomalies : HRMS (High-Resolution MS) distinguishes isobaric species (e.g., Cl vs. CH₃ substitutions) .

Q. What methodological considerations are critical for biological activity studies of 1-(4-piperidinyl)benzotriazole analogs?

  • Target selection : Prioritize assays aligned with known activities (e.g., antifungal screens in or antimicrobial tests in ) .
  • Dose-response profiling : Use logarithmic concentration ranges (1–100 μM) to establish IC₅₀ values .
  • Solubility controls : DMSO co-solvents (<1% v/v) prevent aggregation in aqueous media .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., fluorobenzyl groups in ) with potency trends .

Q. How can thermal degradation pathways of 1H-Benzotriazole, 1-(4-piperidinyl)- derivatives be analyzed?

  • TGA/DTA : Heating under nitrogen (10°C/min) identifies decomposition steps (e.g., loss of piperidinyl groups at 220°C) .
  • GC-MS/HPLC-MS : Analyze volatile degradation products (e.g., benzotriazole fragments) .
  • Kinetic modeling : Apply Flynn-Wall-Ozawa method to calculate activation energies .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies on benzotriazole-piperidine hybrids?

  • Assay standardization : Validate protocols using positive controls (e.g., fluconazole for antifungal assays) .
  • Cellular permeability : Account for logP variations (e.g., lipophilic analogs may show false-negative results in hydrophilic media) .
  • Batch variability : Re-synthesize compounds to confirm purity (>95% by HPLC) .

Q. What computational tools predict the reactivity of 1-(4-piperidinyl)benzotriazole in novel reactions?

  • DFT calculations : Model transition states for nucleophilic substitutions (e.g., B3LYP/6-31G* level) .
  • Docking studies : Screen derivatives against enzyme targets (e.g., CYP51 for antifungal activity) .

Methodological Tables

Parameter Typical Conditions References
Synthetic Yield60–75% (Mannich reaction)
NMR Shift Range (1H)Aromatic: δ 7.2–8.5; Piperidinyl: δ 2.5–3.5
Thermal DecompositionOnset: 220–250°C
Chromatography SolventsEthyl acetate/hexane (3:7)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzotriazole, 1-(4-piperidinyl)-
Reactant of Route 2
Reactant of Route 2
1H-Benzotriazole, 1-(4-piperidinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.